Ethyl 7-bromo-1H-indazole-3-carboxylate
Overview
Description
Ethyl 7-bromo-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole. This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate typically involves the bromination of 1H-indazole-3-carboxylate followed by esterification. One common method includes the reaction of 1H-indazole-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. This is followed by esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the bromination and esterification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indazole derivative.
Oxidation Reactions: The indazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Reduction: Reagents such as tributyltin hydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include 7-amino-1H-indazole-3-carboxylate or 7-thio-1H-indazole-3-carboxylate.
Reduction: The major product is 1H-indazole-3-carboxylate.
Oxidation: Products include various oxidized forms of the indazole ring.
Scientific Research Applications
Ethyl 7-bromo-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1H-indazole-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the indazole ring play crucial roles in its biological activity. The compound can bind to specific enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cell signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Ethyl 7-bromo-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
Ethyl 1H-indazole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-1H-indazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties.
1H-Indazole-3-carboxylic acid: Lacks both the ethyl ester and bromine, leading to different chemical and biological properties
This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and biological activity that are not observed in similar compounds .
Properties
IUPAC Name |
ethyl 7-bromo-2H-indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNDGYLRZWKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696346 | |
Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-56-1 | |
Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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